

The Enigmatic ZEN-3862: A Search for a Novel Compound

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Compound of Interest

Compound Name: ZEN-3862

Cat. No.: B10821721

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An extensive review of publicly available scientific literature and clinical trial databases reveals no specific information on a compound designated as **ZEN-3862**. While the user's request sought an in-depth technical guide on the discovery and synthesis of this molecule, no data matching this identifier could be located.

The search for "**ZEN-3862**" did, however, yield information on other compounds developed by Zenith Epigenetics, a company focused on the discovery and development of epigenetic therapies. These related molecules, primarily BET (Bromodomain and Extra-Terminal domain) inhibitors, offer a glimpse into the company's research focus and therapeutic targets.

Related Compounds from Zenith Epigenetics

Information was found on two other BET inhibitors from Zenith Epigenetics: ZEN-3365 and ZEN-3694. These compounds have been investigated for their potential in treating various cancers.

ZEN-3365: Targeting the Hedgehog Signaling Pathway in AML

Research has shown that ZEN-3365, a novel BET bromodomain inhibitor, targets the Hedgehog (HH) signaling pathway in Acute Myeloid Leukemia (AML).[1] The HH pathway is a crucial regulator in leukemogenesis and chemotherapy resistance in AML.[1] By inhibiting BRD4, a key regulator of GLI transcription factors within the HH pathway, ZEN-3365 has demonstrated anti-leukemic effects.[1]

Key findings for ZEN-3365 in AML include:

- Reduced GLI promoter activity.[1]
- Decreased cell proliferation and colony formation in AML cell lines and primary cells, both alone and in combination with GANT-61 (a GLI inhibitor).[1]
- Inhibition of tumor cell proliferation in vitro in cell lines derived from acute myelogenous leukemia (AML) and multiple myeloma (MM).[2]
- Complete response and tumor regression in a mouse MM1.S xenograft model at a dose of 30 mg/kg/day for 5 days.[2]

ZEN-3694: A BET Inhibitor for Triple-Negative Breast Cancer

ZEN-3694 is another BET inhibitor that has been evaluated in a Phase Ib/II clinical trial (NCT03901469) in combination with the PARP inhibitor talazoparib for the treatment of patients with triple-negative breast cancer (TNBC) who do not have germline BRCA1/2 mutations.[3] Preclinical data suggested that BET inhibitors could induce a "BRCAness" phenotype, potentially sensitizing tumors to PARP inhibitors.[3]

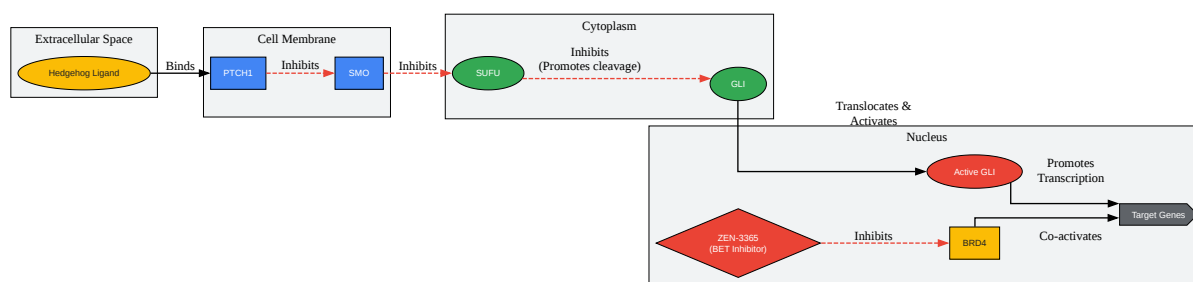
Clinical trial highlights for ZEN-3694 in TNBC:

- The combination of ZEN-3694 and talazoparib showed anti-cancer activity in pretreated patients with metastatic TNBC.[3]
- The recommended Phase II dose was 48 mg/day for ZEN-3694 and 0.75 mg/day for talazoparib.[3]
- The objective response rate was 30% in the expansion cohort of 37 patients.[3]
- The primary toxicity observed was thrombocytopenia, a known side effect of both agents.[3]

Visualizing the Hedgehog Signaling Pathway

While no specific data exists for **ZEN-3862**, the mechanism of action for the related compound ZEN-3365 involves the Hedgehog signaling pathway. The following diagram illustrates a

simplified representation of this pathway and the potential point of intervention for a BET inhibitor like ZEN-3365.



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Caption: Simplified Hedgehog signaling pathway and the inhibitory action of ZEN-3365 on BRD4.

In conclusion, while the requested information on **ZEN-3862** is not available, the exploration of related compounds from Zenith Epigenetics provides valuable insights into the potential therapeutic applications of BET inhibitors in oncology. Further research and publication from the developing company will be necessary to elucidate the specific characteristics and potential of **ZEN-3862**.

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References

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- 2. | BioWorld [bioworld.com]
- 3. m.youtube.com [m.youtube.com]
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